molecular formula C11H10N2O B1618765 2-Acetylaminoquinoline CAS No. 50502-17-5

2-Acetylaminoquinoline

Cat. No. B1618765
CAS RN: 50502-17-5
M. Wt: 186.21 g/mol
InChI Key: IOFUTXAOWYNJFY-UHFFFAOYSA-N
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Description

2-Acetylaminoquinoline is a derivative of quinoline . Quinolines are notable for their roles as antimalarial drugs . The molecular formula of 2-Acetylaminoquinoline is C11H10N2O and its molecular weight is 186.21 g/mol.


Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis commonly involves the condensation and cycloaddition of 2-amino aryl ketones and α-methylene carbonyl derivatives . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .


Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines . A tool named “What is this? (WIT)” is a fully automated process from evaluating the crystal to providing the 'structure’ . This method assumes the situation where a researcher happens to obtain a shiny grain during a course of chemical synthesis and wants to know the structure of the molecule making up the grain .


Chemical Reactions Analysis

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .


Physical And Chemical Properties Analysis

The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

  • Antiviral Research : Some studies have investigated the antiviral potential of quinoline derivatives. For instance, research on repurposing clinically approved drugs for COVID-19 treatment found that certain quinoline derivatives demonstrated potent antiviral activities against coronavirus infection (Fan et al., 2020). Another study highlighted the computational analysis of quinoline metabolites as potential candidates for coronavirus treatment (Vaidya & Vyas, 2020).

  • Alzheimer's Disease Research : Quinoline derivatives have been explored as therapeutic agents for Alzheimer's disease. A study focused on a novel 8-OH quinoline derivative targeting amyloid β in Alzheimer's disease, showing potential for altering amyloid β-PET signal in subjects with early Alzheimer's (Villemagne et al., 2017). Additionally, mixed ligand Cu2+ complexes of a therapeutic quinoline with Alzheimer's amyloid-β peptide have shown potential neuroprotective effects (Kenche et al., 2013).

  • Cancer Research : Quinolines have been evaluated for their anti-cancer properties. For example, quinoline-based p300 histone acetyltransferase inhibitors showed pro-apoptotic activity in human leukemia cells, suggesting a potential therapeutic application in oncology (Lenoci et al., 2014).

  • Infectious Disease Research : Quinoline derivatives have been assessed for their role in treating infectious diseases. A study on 8-aminoquinoline therapy for latent malaria provided insights into the therapeutic use of these compounds against malaria (Baird, 2019).

  • Pharmacokinetic Studies : Research on optimizing quinazolinone derivatives for inhibiting SARS-CoV-2 highlighted improvements in pharmacokinetics and antiviral activity (Shin et al., 2022).

Safety And Hazards

The safety data sheet for a similar compound, Acetaminophen, indicates that it is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It is also suspected of causing genetic defects and may cause cancer .

Future Directions

The quinoline ring system is one of the most ubiquitous heterocycles in the fields of medicinal and industrial chemistry, forming the scaffold for compounds of great significance . These include anti-inflammatory and antitumor agents, the antimalarial drugs quinine and chloroquine, and organic light-emitting diodes . Quinolines were first synthesized in 1879, and since then a multitude of synthetic routes have been developed . Many of these methods, such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses, are well-known but suffer from inefficiency, harsh reaction conditions, and toxic reagents . This review focuses on recent transition metal-free processes toward these important heterocycles, including both novel routes and modifications to established methods .

properties

IUPAC Name

N-quinolin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFUTXAOWYNJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198523
Record name 2-Acetylaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylaminoquinoline

CAS RN

50502-17-5
Record name 2-Acetylaminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050502175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylaminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetaminoquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C65K5ER4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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